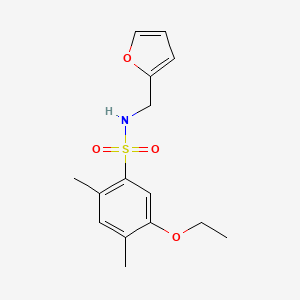
1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime, also known as IPDCO, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. IPDCO is a derivative of pyrrole and is commonly used as a building block for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime is not fully understood, but it is believed to involve the formation of complexes with metal ions. These complexes can then interact with biological molecules, leading to changes in their structure and function.
Biochemical and Physiological Effects:
1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been shown to have a range of biochemical and physiological effects, including the ability to bind to metal ions and to inhibit the activity of enzymes. 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has also been shown to have antioxidant properties and to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime in lab experiments is its versatility. 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime can be used as a building block for the synthesis of other compounds, as a fluorescent probe, or as a ligand for metal complexes. However, one of the limitations of using 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime. One area of interest is the development of new drugs based on 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime and its derivatives. Another area of interest is the use of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime as a tool for studying biological processes, such as the role of metal ions in disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime involves several steps, including the reaction of 4-iodobenzaldehyde with 2,5-dimethylpyrrole to form an intermediate compound, which is then treated with hydroxylamine hydrochloride to yield 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime. The synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime is relatively straightforward and can be achieved using standard laboratory techniques.
Aplicaciones Científicas De Investigación
1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has also been investigated for its potential use in the development of new drugs and as a tool for studying biological processes.
Propiedades
IUPAC Name |
N-[[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O/c1-9-7-11(8-15-17)10(2)16(9)13-5-3-12(14)4-6-13/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTLVLOEGQIJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B5776064.png)
![N-(2-methoxyphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776067.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5776081.png)




![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)
